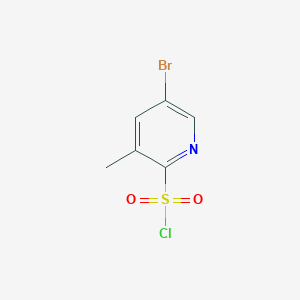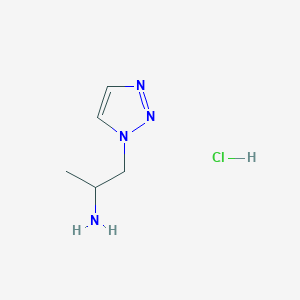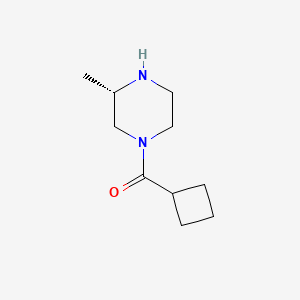![molecular formula C3H5BrN4 B1449241 [(5-Brom-1H-1,2,4-triazol-3-yl)methyl]amin CAS No. 933716-41-7](/img/structure/B1449241.png)
[(5-Brom-1H-1,2,4-triazol-3-yl)methyl]amin
Übersicht
Beschreibung
“[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine” is a chemical compound with the molecular formula C2H3BrN4. It has a molecular weight of 162.97600 .
Molecular Structure Analysis
The molecular structure of “[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine” consists of a triazole ring with a bromine atom at the 5th position and a methylamine group attached to it .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
1,2,4-Triazolderivate, darunter [(5-Brom-1H-1,2,4-triazol-3-yl)methyl]amin, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Sie wurden synthetisiert und gegen menschliche Krebszelllinien wie MCF-7, Hela und A549 evaluiert . Einige dieser Verbindungen zeigten eine zytotoxische Aktivität unterhalb von 12 μM gegen die Hela-Zelllinie .
Antifungalaktivität
Triazolverbindungen haben eine signifikante antifungale Aktivität gezeigt . Sie wurden gegen Stämme von Pilzen, nämlich Candida albicans und Rhizopus oryzae, getestet .
Antibakterielle Aktivitäten
1,2,3-Triazol wird als Antibakterium eingesetzt . Es ist wahrscheinlich, dass this compound als Triazolderivat ähnliche Eigenschaften aufweist.
Antioxidative Aktivitäten
Triazolverbindungen wurden auch mit antioxidativen Aktivitäten in Verbindung gebracht . Dies deutet auf potenzielle Anwendungen bei der Bekämpfung von oxidativen Stress-bedingten Erkrankungen hin.
Entzündungshemmende Anwendungen
Triazolverbindungen haben entzündungshemmende Eigenschaften gezeigt . Dies könnte sie nützlich bei der Behandlung von entzündlichen Erkrankungen machen.
Antivirale Aktivitäten
1,2,3-Triazol wurde als Antiviral eingesetzt . Als Derivat könnte this compound auch potenzielle antivirale Anwendungen haben.
Antituberkulose-Aktivitäten
Triazolverbindungen haben antituberkulose-Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Tuberkulose hin.
Industrielle Anwendungen
Triazolverbindungen sind wichtige Strukturfragmente und als biologisch aktive Verbindungen . Sie werden in verschiedenen Industriechemikalien verwendet , was darauf hindeutet, dass this compound ähnliche industrielle Anwendungen haben könnte.
Safety and Hazards
Wirkmechanismus
Target of action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets. For example, some derivatives have shown inhibitory activity against influenza A .
Mode of action
The mode of action can vary greatly depending on the specific derivative and target. For instance, some 1,2,4-triazole derivatives have been found to induce apoptosis in certain cell lines .
Biochemical pathways
Again, this can vary widely. Some 1,2,4-triazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of action
The molecular and cellular effects can vary. For example, some 1,2,4-triazole derivatives have been found to induce apoptosis in certain cell lines .
Biochemische Analyse
Biochemical Properties
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine plays a significant role in biochemical reactions, particularly in organic synthesis. Its nitrogen atoms exhibit high reactivity, allowing it to act as a ligand in the synthesis of metal complexes . This compound interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence various biochemical pathways. For instance, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can bind to metal ions, facilitating catalytic reactions that are essential for cellular processes .
Cellular Effects
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of metabolites . Additionally, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can form complexes with metal ions, which can further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine change over time. The compound is highly unstable and can degrade under certain conditions . Its stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant cellular damage and disrupt normal physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other biomolecules .
Transport and Distribution
Within cells and tissues, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can influence its biochemical activity and overall effectiveness .
Subcellular Localization
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in biochemical reactions .
Eigenschaften
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVWMAJFNVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278061 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-41-7 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933716-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)


![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)









